6-(4-Formylphenyl)nicotinaldehyde
Overview
Description
6-(4-Formylphenyl)nicotinaldehyde is an organic compound with the molecular formula C13H9NO2 It is a derivative of nicotinaldehyde, featuring a formyl group attached to the phenyl ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Formylphenyl)nicotinaldehyde typically involves the formylation of 4-aminobenzaldehyde followed by a condensation reaction with nicotinaldehyde. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Formylphenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 6-(4-Carboxyphenyl)nicotinaldehyde.
Reduction: 6-(4-Hydroxyphenyl)nicotinaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-Formylphenyl)nicotinaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Formylphenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or as a modulator of cellular signaling pathways. The formyl group plays a crucial role in its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
6-(4-Formylphenyl)nicotinaldehyde can be compared with other similar compounds such as:
4-Formylbenzoic acid: Similar in structure but lacks the nicotinaldehyde moiety.
4-Formylphenylboronic acid: Contains a boronic acid group instead of the nicotinaldehyde moiety.
4-Formylphenylhydrazine: Features a hydrazine group in place of the nicotinaldehyde moiety.
The uniqueness of this compound lies in its combination of the formyl group and the nicotinaldehyde moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(4-formylphenyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-8-10-1-4-12(5-2-10)13-6-3-11(9-16)7-14-13/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFZQBYTHFYAJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377499 | |
Record name | 6-(4-formylphenyl)nicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-11-8 | |
Record name | 6-(4-formylphenyl)nicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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